Quinoline-8-carbohydrazide
Overview
Description
Quinoline-8-carbohydrazide is a derivative of quinoline, a heterocyclic aromatic organic compound with a nitrogen atom at position 1. Quinoline derivatives are known for their broad range of biological activities and applications in medicinal chemistry. This compound, in particular, has garnered attention due to its potential therapeutic properties and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: Quinoline-8-carbohydrazide can be synthesized through various methods. One common approach involves the reaction of quinoline-8-carboxylic acid with hydrazine hydrate under reflux conditions. The reaction typically proceeds in the presence of a suitable solvent such as ethanol or methanol. The product is then purified through recrystallization.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions: Quinoline-8-carbohydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline-8-carboxylic acid.
Reduction: Reduction reactions can convert it into quinoline-8-carboxaldehyde.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Quinoline-8-carboxylic acid.
Reduction: Quinoline-8-carboxaldehyde.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
Quinoline-8-carbohydrazide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: It is used in the study of enzyme inhibition and as a probe for biological assays.
Medicine: this compound and its derivatives have shown potential as anticancer, antimicrobial, and antiviral agents.
Industry: It is utilized in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of quinoline-8-carbohydrazide involves its interaction with various molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to therapeutic effects such as the inhibition of cancer cell proliferation or the suppression of microbial growth. The specific pathways involved depend on the particular biological target and the context of its use .
Comparison with Similar Compounds
Quinoline-8-carboxylic acid: Shares the quinoline core but differs in the functional group.
Quinoline-8-carboxaldehyde: Another derivative with a different functional group.
Quinazoline derivatives: Structurally similar but with a different nitrogen placement in the ring.
Uniqueness: Quinoline-8-carbohydrazide is unique due to its hydrazide functional group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new therapeutic agents and studying various biochemical processes .
Properties
IUPAC Name |
quinoline-8-carbohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c11-13-10(14)8-5-1-3-7-4-2-6-12-9(7)8/h1-6H,11H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANNUAPCFXNMTND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(=O)NN)N=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70434111 | |
Record name | Quinoline-8-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70434111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85949-81-1 | |
Record name | Quinoline-8-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70434111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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